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Compound of Interest

6-Bromo-2-ethoxy-3-
Compound Name:
methoxybenzaldehyde

Cat. No.: B13013752

Get Quote
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From Molecular Weight to Metabolic Stability: A
Comprehensive Guide for Drug Discovery
Executive Summary

6-Bromo-2-hydroxy-3-methoxybenzaldehyde (often referred to as 6-bromo-o-vanillin) is a
critical halogenated scaffold in medicinal chemistry. Unlike its isomer 5-bromovanillin, this
compound features a bromine atom ortho to the aldehyde functionality and para to the methoxy
group. This specific regiochemistry makes it a unique electrophile for Schiff base formation and
a potent inhibitor of IRE1a (Inositol-Requiring Enzyme 1 alpha), a key sensor in the Unfolded
Protein Response (UPR) pathway linked to cancer cell survival.

This guide moves beyond basic stoichiometry to address the isotopic molecular weight
implications for mass spectrometry, the regioselective synthesis challenges, and the NMR
validation protocols required to distinguish it from its thermodynamic byproducts.

Chemical Identity & Physicochemical Properties[1]
[2][3][4]
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Molecular Weight & Isotopic Distribution

For high-resolution mass spectrometry (HRMS) and pharmacokinetic quantification, the
"average" molecular weight is insufficient due to the significant mass defect and isotopic
abundance of bromine.

Property Value Technical Note

Formula CsH7BrOs

Used for molarity calculations

Average MW 231.04 g/mol ) )
in synthesis.
) ) Based on ~79Br (50.7%
Monoisotopic Mass 229.9579 Da
abundance).
Distinctive M and M+2 peaks
Isotope Pattern 1:1 Doublet of equal intensity
(A79°Br/"81"Br).
Based on *81"Br (49.3%
Exact Mass (M+2) 231.9558 Da

abundance).

Critical Insight for MS Analysis: When analyzing this compound via LC-MS, do not search for a
single peak. You must validate the presence of the 1:1 isotopic doublet separated by 2.0 atomic
mass units. Absence of this pattern indicates dehalogenation or misidentification.

Physical Characteristics[4]

e Appearance: Light yellow to orange crystalline powder.
e Melting Point: 102-105 °C.[1]

e Solubility: Soluble in DMSO (>50 mg/mL), Chloroform, and Ethyl Acetate. Sparingly soluble
in water.

 Stability: Sensitive to oxidation; store under inert gas (Nitrogen/Argon) at -20°C for long-term
retention.
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Synthesis & Production Strategy
The Regioselectivity Challenge

Direct bromination of o-vanillin (2-hydroxy-3-methoxybenzaldehyde) typically yields the 5-
bromo isomer.

o Cause: The free hydroxyl group (-OH) at C2 is a strong ortho/para director.[2] It directs the
electrophilic bromine to the para position (C5).

e Solution: To force bromination at C6, the directing power of the hydroxyl group must be
suppressed via acetylation. This allows the methoxy group (-OMe) at C3 to dominate,
directing the bromine para to itself (C6).

Validated Synthetic Workflow

The following protocol outlines the "Protection-Direction-Deprotection” strategy to ensure high
regiochemical purity.

Step 1: Protection Acetylation of o-vanillin using acetic anhydride to form 2-acetoxy-3-
methoxybenzaldehyde.

Step 2: Regioselective Bromination Bromination of the acetoxy intermediate. The acetoxy
group is a weaker activator than the methoxy group. The -OMe group directs the incoming
bromine to the C6 position.

Step 3: Hydrolysis Acid-catalyzed hydrolysis removes the acetyl group, restoring the phenol to
yield the target 6-bromo-2-hydroxy-3-methoxybenzaldehyde.

Target:
6-Bromo-2-hydroxy-
3-methoxybenzaldehyde

1 H Acid Hydrolysis
(Restore OH)

o-Vanillin Acetylation 2-Acetoxy-3-methoxy Br2 /ACOH Bromination 6-Bromo-2-acetoxy
(C2-OH, C3-OMe) (Deactivate OH) benzaldehyde (OMe directs to C6) intermediate
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Figure 1: Strategic synthesis pathway utilizing steric and electronic control to achieve the C6-
bromo isomer.

Analytical Validation (Self-Validating Protocols)

Trustworthiness in chemical biology relies on proving you have the correct isomer. The 5-bromo
impurity is a common artifact that renders biological data void.

NMR Logic: The "Coupling Constant"” Test

The definitive method to distinguish the 6-bromo target from the 5-bromo byproduct is 1H NMR
Coupling Constants (J-values) of the aromatic protons.

e Target (6-Bromo): Protons are at positions C4 and C5. These are ortho to each other.
o Expected Signal: Two doublets with J = 8.0 — 9.0 Hz.

o Impurity (5-Bromo): Protons are at positions C4 and C6. These are meta to each other.
o Expected Signal: Two doublets with J = 1.0 — 2.0 Hz.

Protocol:

Dissolve 5 mg of sample in DMSO-d6.

Acquire 1H NMR (minimum 300 MHz).[3]

Zoom into the aromatic region (7.0 — 8.0 ppm).

Calculate J values. If J < 3 Hz, reject the batch (it is the 5-bromo isomer).
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(Protons at C4, C5) (Protons at C4, C6)
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Figure 2: NMR decision tree for structural validation of the brominated isomer.

Applications in Drug Discovery
IREla Inhibition

6-Bromo-2-hydroxy-3-methoxybenzaldehyde is a potent inhibitor of the IRE1a RNase activity
(IC50 = 0.08 uM).[4] IRE1a is a sensor of endoplasmic reticulum (ER) stress.

e Mechanism: It forms a Schiff base with specific lysine residues in the RNase domain of
IRElq, preventing the splicing of XBP1 mRNA.

e Therapeutic Relevance: High XBP1s levels are associated with multiple myeloma and triple-
negative breast cancer.

Intermediate for Alkaloid Synthesis
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It serves as a precursor for the total synthesis of (x)-norannuradhapurine and other
phenanthridine alkaloids. The bromine handle allows for palladium-catalyzed cross-coupling
(Suzuki/Heck) to extend the carbon skeleton at the C6 position.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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